molecular formula C18H22N2OS B2965740 N,N-dimethyl-3-[4-(thiophen-3-yl)piperidine-1-carbonyl]aniline CAS No. 1396761-94-6

N,N-dimethyl-3-[4-(thiophen-3-yl)piperidine-1-carbonyl]aniline

Cat. No.: B2965740
CAS No.: 1396761-94-6
M. Wt: 314.45
InChI Key: PLFKNDGGIKWJSQ-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[4-(thiophen-3-yl)piperidine-1-carbonyl]aniline is a synthetic small molecule featuring a piperidine scaffold substituted with a thiophene ring and an N,N-dimethylaniline carboxamide group. The piperidine ring is a privileged structure in medicinal chemistry, present in more than twenty classes of pharmaceuticals and serving as a fundamental building block for the design of novel bioactive compounds . Its structural complexity, combining an aromatic thiophene heterocycle with a tertiary aniline, makes it a valuable intermediate for probing structure-activity relationships (SAR), particularly in the development of central nervous system (CNS) active agents. Compounds with similar piperidine-carbonyl scaffolds have been investigated as high-affinity ligands for the vesicular acetylcholine transporter (VAChT), a key protein biomarker for the integrity of cholinergic neurons . The cholinergic system is critically implicated in cognitive function, and its decline is a hallmark of neurodegenerative diseases such as Alzheimer's and Parkinson's . Consequently, this compound is of significant interest for neuroscience research, potentially serving as a precursor or chemical probe in the development of positron emission tomography (PET) radiotracers for imaging cholinergic terminal density in the living brain. The incorporation of the thiophene moiety is a common strategy in drug design to modulate a compound's electronic properties, lipophilicity, and metabolic stability. The N,N-dimethylaniline group is a classic feature in many pharmacologically active compounds. Researchers can utilize this chemical as a key synthon in complex multi-step syntheses, such as those for novel analgesics or other neuroactive agents. Its well-defined structure allows for further functionalization, enabling medicinal chemists to explore adjacent chemical space and optimize properties like binding affinity and selectivity. This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-19(2)17-5-3-4-15(12-17)18(21)20-9-6-14(7-10-20)16-8-11-22-13-16/h3-5,8,11-14H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFKNDGGIKWJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[4-(thiophen-3-yl)piperidine-1-carbonyl]aniline typically involves multiple steps, including the formation of the thiophene ring, the piperidine ring, and the final coupling with the aniline moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Gewald reaction and hydrogenation steps, and employing automated systems for the coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[4-(thiophen-3-yl)piperidine-1-carbonyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Substitution Reagents: Nitric acid, halogens.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitroanilines, halogenated anilines.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[4-(thiophen-3-yl)piperidine-1-carbonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula (Inferred) Key Substituents/Features Notable Properties/Applications Reference
Target Compound C₁₈H₂₁N₂OS Thiophene-piperidine-carbonyl, N,N-dimethyl Rigid structure, potential bioactivity -
N,N-Dimethyl-4-((1E,3E)-4-(6-(thiophen-3-yl)-1,2,4,5-tetrazin-3-yl)buta-1,3-dien-1-yl)aniline C₂₀H₂₀N₆S Tetrazine, conjugated diene Bioorthogonal reactivity (e.g., click chemistry)
N,N-Dimethyl-3-(trifluoromethyl)aniline C₉H₁₀F₃N Electron-withdrawing CF₃ group Enhanced acidity, agrochemical intermediates
5-Nitro-2-(piperidin-1-yl)aniline C₁₁H₁₅N₃O₂ Piperidine, nitro group High structural similarity (0.92), potential nitro reduction chemistry
N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline C₁₄H₂₁N₃O Methylpiperazine-carbonyl Increased basicity, drug delivery systems
2-(Thiophen-3-yl)aniline C₁₀H₉NS Thiophene-aniline direct linkage Lower molecular weight, electronics applications

Key Comparisons:

Electronic Effects :

  • The target compound combines electron-donating (N,N-dimethyl) and moderately electron-withdrawing (carbonyl) groups, balancing electronic effects. In contrast, N,N-dimethyl-3-(trifluoromethyl)aniline is strongly electron-deficient due to the CF₃ group, affecting reactivity in electrophilic substitutions .
  • 2-(Thiophen-3-yl)aniline lacks the dimethyl groups, making its aniline NH₂ more nucleophilic .

Synthetic Accessibility :

  • The target’s synthesis likely involves Pd-catalyzed cross-coupling (analogous to ) or C–H activation (similar to para-selective olefination in ) .
  • 5-Nitro-2-(piperidin-1-yl)aniline is synthesized via nitro-group introduction, a simpler route compared to the target’s multi-step assembly .

Physicochemical Properties :

  • The piperidine-thiophene-carbonyl motif in the target increases molecular weight (~327 g/mol) and logP (estimated ~3.5) compared to simpler analogs like 2-(thiophen-3-yl)aniline (175 g/mol, logP ~2.1) .
  • N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline has a lower molecular weight (247 g/mol) but higher solubility due to the polar piperazine group .

Biological Relevance :

  • The thiophene-piperidine moiety in the target may enhance blood-brain barrier penetration compared to purely aliphatic derivatives (e.g., piperazine in ) .
  • Tetrazine-containing analogs () prioritize rapid bioorthogonal reactions over sustained receptor binding .

Biological Activity

N,N-dimethyl-3-[4-(thiophen-3-yl)piperidine-1-carbonyl]aniline is a synthetic organic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a piperidine moiety, and a dimethylamino group. Its molecular formula is C16H20N4O2SC_{16}H_{20}N_{4}O_{2}S, and it has a molecular weight of 336.42 g/mol. The presence of these functional groups contributes to its potential interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The dimethylamino group enhances its lipophilicity, facilitating cellular uptake and interaction with various biological systems. This interaction can modulate enzyme activity, receptor signaling pathways, and gene expression patterns.

1. Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:

  • Cytotoxicity: In vitro assays have shown that the compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been reported to induce apoptosis in FaDu hypopharyngeal tumor cells with an IC50 value comparable to standard chemotherapeutics like bleomycin .
  • Mechanism: The compound may exert its anticancer effects by disrupting cellular signaling pathways involved in proliferation and survival, potentially through reactive oxygen species (ROS) modulation .

2. Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties:

  • Cholinesterase Inhibition: It has been evaluated for its ability to inhibit cholinesterase activity, which is crucial in Alzheimer's disease management. Compounds with similar structures have shown promising results in reducing amyloid-beta aggregation and improving cognitive function in animal models .

3. Antimicrobial Activity

The compound has also been assessed for antimicrobial properties:

  • Broad-Spectrum Activity: Preliminary data suggest that it exhibits antibacterial effects against various strains, indicating its potential as a lead compound for developing new antibiotics .

Case Studies

Case Study 1: Anticancer Efficacy
A study involving the evaluation of this compound on CLL cell lines revealed significant pro-apoptotic effects. The most potent derivatives demonstrated IC50 values ranging from 0.17 to 2.69 µM, highlighting their potential for further development as anticancer agents .

Case Study 2: Neuroprotective Mechanisms
In an experimental model of Alzheimer's disease, compounds related to this compound showed dual inhibition of cholinesterase and beta-secretase enzymes. This multi-targeted approach not only enhanced cognitive function but also reduced amyloid plaque formation in treated subjects .

Comparative Analysis

Compound NameBiological ActivityIC50 (µM)Reference
This compoundAnticancer0.17 - 2.69
Similar Piperidine DerivativeCholinesterase Inhibition<10
Benzothiazole DerivativeAntibacterialVaries

Q & A

Q. Q1. What are the key synthetic strategies for preparing N,N-dimethyl-3-[4-(thiophen-3-yl)piperidine-1-carbonyl]aniline?

A1. The synthesis involves multi-step functionalization:

  • Piperidine-thiophene coupling : React 4-(thiophen-3-yl)piperidine with a carbonylating agent (e.g., triphosgene) to form the piperidine-1-carbonyl intermediate. This step often requires inert conditions (e.g., dry THF, nitrogen atmosphere) .
  • Amide bond formation : Couple the activated carbonyl intermediate (e.g., via chloroformate or carbodiimide activation) with 3-amino-N,N-dimethylaniline. Monitoring by TLC or HPLC ensures completion .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/DMF mixtures) yields high-purity product .

Q. Q2. How is the structural integrity of this compound validated post-synthesis?

A2. Use spectroscopic and analytical techniques:

  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., dimethylaniline protons at δ ~2.9 ppm, thiophene protons at δ ~7.1 ppm) .
  • HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • X-ray crystallography : For crystalline derivatives, bond lengths/angles in the piperidine-thiophene-aniline scaffold can resolve stereochemical ambiguities .

Advanced Research Questions

Q. Q3. What computational methods are suitable for predicting the electronic properties of this compound?

A3. Density Functional Theory (DFT) simulations:

  • Geometry optimization : Use B3LYP/6-31G(d) basis sets to model the molecule’s ground-state structure.
  • Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess reactivity (e.g., electron-rich thiophene vs. electron-deficient amide regions) .
  • Solvent effects : Incorporate polarizable continuum models (PCM) for solvent-dependent properties .

Q. Q4. How can researchers resolve contradictions in solubility data across studies?

A4. Methodological standardization:

  • Solvent screening : Test solubility in DMSO, ethanol, and chloroform using UV-Vis spectroscopy (λmax for quantification).
  • Temperature control : Report solubility at 25°C ± 0.5°C to minimize thermal variability .
  • Crystallinity vs. amorphous forms : Use XRPD to confirm polymorphic consistency .

Q. Q5. What strategies optimize bioactivity studies involving this compound?

A5. Focus on target-specific assays:

  • Receptor binding assays : Radioligand displacement (e.g., for serotonin/dopamine receptors) using 3^3H-labeled analogs.
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • SAR modifications : Introduce substituents (e.g., halogens at thiophene 5-position) to enhance affinity .

Research Challenges and Recommendations

  • Synthetic scalability : Pilot-scale reactions may require alternative catalysts (e.g., Pd/C for hydrogenation) to avoid racemization .
  • Toxicological profiling : Conduct Ames tests for mutagenicity given the aromatic amine substructure .

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